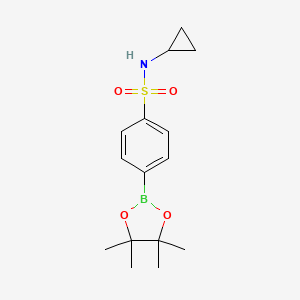

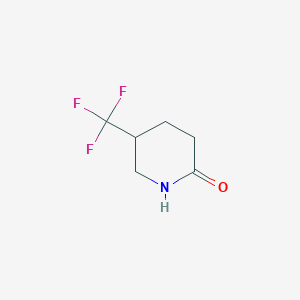

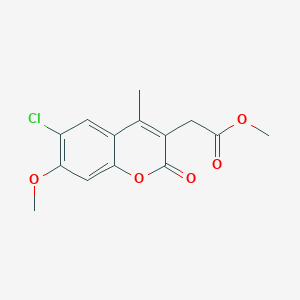

N,N-ジメチル-3-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ベンゼンスルホンアミド

概要

説明

OSM-S-153は、アミノチエノピリミジン系に属する化合物であり、マラリア治療において大きな可能性を示しています。 この化合物は、オープンソースコラボレーションを通じて新たな抗マラリア薬を開発することを目的とした、オープンソースマラリアプロジェクトの一環です .

科学的研究の応用

OSM-S-153 has been extensively studied for its potential in treating malaria. It has shown potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria . The compound has low mammalian cell toxicity and a low propensity for resistance development, making it a promising candidate for further development . Additionally, it has been explored for its potential in inhibiting asparagine tRNA synthetase, which is crucial for protein translation in the malaria parasite .

作用機序

OSM-S-153の作用機序は、熱帯熱マラリア原虫のアスパラギンtRNAシンテターゼの阻害を含みます。この酵素は、寄生虫のタンパク質翻訳に不可欠です。 OSM-S-153はプロインヒビターとして作用し、その阻害は、酵素を介したアスパラギン-OSM-S-153付加体の生成によって起こります . この反応ハイジャックのメカニズムは、寄生虫の酵素に対して選択的であり、ヒトのアスパラギンtRNAシンテターゼははるかに感受性が低くなっています .

類似化合物の比較

OSM-S-153は、OSM-S-106などのアミノチエノピリミジン系における他の化合物と構造的に類似しています。 これは、それを際立たせるユニークな特性を持っています。 たとえば、OSM-S-153は、いくつかの類似体と比較して、優れた溶解性と安定性を示しています . 類似の化合物には、以下が含まれます。

OSM-S-106: 強力な抗マラリア活性を示す別のアミノチエノピリミジン.

TCMDC-135294: GSKライブラリから得られた、構造的に関連する化合物.

これらの化合物は共通の骨格を共有していますが、置換基が異なり、これにより生物学的活性と薬物動態特性が大きく影響を受ける可能性があります。

生化学分析

Biochemical Properties

N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide plays a crucial role in biochemical reactions, particularly in the field of organic synthesis. It is often used as a reagent in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. This compound interacts with enzymes such as palladium catalysts, facilitating the formation of complex organic molecules . The nature of these interactions involves the coordination of the boron atom with the palladium catalyst, enhancing the efficiency of the coupling reaction.

Cellular Effects

N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of specific enzymes and proteins involved in these pathways. For instance, this compound can inhibit certain kinases, leading to altered gene expression and cellular metabolism . Additionally, it has been observed to impact cell proliferation and apoptosis, making it a potential candidate for cancer research.

Molecular Mechanism

The molecular mechanism of N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide involves its interaction with biomolecules at the molecular level. This compound can bind to specific enzymes, either inhibiting or activating their activity. For example, it can inhibit the activity of kinases by binding to their active sites, preventing substrate phosphorylation . This inhibition can lead to changes in gene expression and downstream cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide can change over time. The stability of this compound is influenced by factors such as temperature, light, and pH. It has been observed that prolonged exposure to light and air can lead to degradation, reducing its effectiveness in biochemical reactions . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro settings.

Dosage Effects in Animal Models

The effects of N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide vary with different dosages in animal models. At lower doses, it can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without adverse outcomes.

Metabolic Pathways

N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and biotransformation . This compound can affect metabolic flux by altering the levels of specific metabolites, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide is transported and distributed through interactions with transporters and binding proteins. It can be actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues . The localization of this compound within cells can influence its activity and effectiveness in biochemical reactions.

Subcellular Localization

The subcellular localization of N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, affecting cellular metabolism.

準備方法

OSM-S-153の合成には、チエノピリミジン骨格の構築が含まれます。

化学反応の分析

OSM-S-153は、以下を含むさまざまな化学反応を起こします。

酸化: この反応は通常、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用します。

還元: 一般的な還元剤には、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどがあります。

これらの反応から生成される主な生成物は、使用する特定の試薬や条件によって異なります。たとえば、ハロゲン化は、OSM-S-153のハロゲン化誘導体の生成につながる可能性があります。

科学研究の応用

OSM-S-153は、マラリア治療の可能性について広く研究されています。 これは、最も重度のマラリアの原因となる寄生虫である熱帯熱マラリア原虫に対して強力な活性を示しています . この化合物は、哺乳類細胞に対する毒性が低く、耐性発生の傾向も低いため、さらなる開発の有望な候補となっています . さらに、マラリア寄生虫のタンパク質翻訳に不可欠なアスパラギンtRNAシンテターゼの阻害の可能性が検討されています .

類似化合物との比較

OSM-S-153 is structurally similar to other compounds in the aminothienopyrimidine series, such as OSM-S-106. it has unique properties that make it stand out. For instance, OSM-S-153 has shown better solubility and stability compared to some of its analogs . Similar compounds include:

OSM-S-106: Another aminothienopyrimidine with potent antimalarial activity.

TCMDC-135294: A structurally related compound from the GSK library.

These compounds share a common scaffold but differ in their substituents, which can significantly impact their biological activity and pharmacokinetic properties.

特性

IUPAC Name |

N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO4S/c1-13(2)14(3,4)20-15(19-13)11-8-7-9-12(10-11)21(17,18)16(5)6/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFEWVSRTWWHXFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585953 | |

| Record name | N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486422-05-3 | |

| Record name | N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486422-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1355730.png)

![2-[(Difluoromethyl)thio]aniline hydrochloride](/img/structure/B1355747.png)

![6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B1355757.png)

![1-[4-(Pyrrolidin-1-ylcarbonyl)phenyl]methanamine hydrochloride](/img/structure/B1355758.png)

![{2-[(Phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1355777.png)